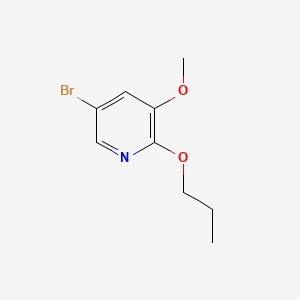

5-Bromo-3-methoxy-2-propoxypyridine

Descripción

Significance of Pyridine (B92270) Cores in Synthetic Methodologies

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile scaffold for a multitude of chemical transformations. numberanalytics.comnih.gov Pyridine and its derivatives are not merely laboratory curiosities; they are integral components in numerous pharmaceuticals, agrochemicals, and materials science applications. numberanalytics.comnumberanalytics.com

The presence of the nitrogen atom in the aromatic ring leads to a dipole moment and influences the reactivity of the ring carbons, making pyridine and its derivatives susceptible to both electrophilic and nucleophilic substitution reactions. nih.gov This reactivity allows for the construction of complex molecular architectures and the introduction of a wide variety of functional groups, creating libraries of compounds with diverse properties. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its basicity also contribute to the solubility and pharmacokinetic profiles of pyridine-containing molecules, making them particularly valuable in drug discovery. nih.govrsc.org

Overview of Halogenated and Alkoxy-Substituted Pyridine Derivatives

The functionalization of the pyridine core with halogen and alkoxy groups provides chemists with powerful tools to modulate the electronic properties and reactivity of the molecule. Halogenated pyridines are crucial intermediates in a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.orgmdpi.com The position and nature of the halogen atom (F, Cl, Br, I) on the pyridine ring dictate its reactivity, with halogens at the 2- and 4-positions being more readily displaced by nucleophiles. abertay.ac.uk

Alkoxy-substituted pyridines are also of significant interest. The introduction of an alkoxy group can influence the electron density of the pyridine ring and direct the regioselectivity of further substitution reactions. abertay.ac.ukchim.it For instance, lithiation of alkoxy-substituted pyridines can be directed to specific positions, allowing for the controlled introduction of various electrophiles. abertay.ac.ukresearchgate.net The combination of both halogen and alkoxy substituents on a single pyridine ring creates a highly versatile platform for the synthesis of complex, polysubstituted heterocyclic systems. researchgate.netgoogle.com

Rationale for Dedicated Academic Investigation of 5-Bromo-3-methoxy-2-propoxypyridine

The specific compound, 5-Bromo-3-methoxy-2-propoxypyridine, represents a trifunctionalized pyridine scaffold with distinct points of chemical reactivity. The bromine atom at the 5-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, or other functional groups. The methoxy (B1213986) group at the 3-position and the propoxy group at the 2-position electronically modify the pyridine ring and can influence the outcome of synthetic transformations.

While extensive research specifically detailing the applications of 5-Bromo-3-methoxy-2-propoxypyridine is not widely available in public literature, its structural motifs are found in molecules investigated within medicinal chemistry contexts. The rationale for its academic investigation lies in its potential as a key intermediate for the synthesis of more complex and potentially biologically active molecules. The strategic placement of the bromo, methoxy, and propoxy groups allows for a stepwise and regioselective elaboration of the pyridine core. For instance, the bromo group can be transformed via a cross-coupling reaction, followed by potential modification or cleavage of the alkoxy groups to unmask other functionalities. This makes compounds like 5-Bromo-3-methoxy-2-propoxypyridine valuable building blocks in the modular synthesis of targeted molecular libraries for screening in drug discovery and materials science. The synthesis of related substituted alkoxypyridines has been explored, highlighting the utility of such scaffolds in creating diverse chemical entities. researchgate.net

Interactive Data Table: Physicochemical Properties of Related Pyridine Derivatives

The following table provides a summary of key physicochemical properties for pyridine and some of its substituted derivatives, illustrating the impact of various functional groups.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyridine | C5H5N | 79.1 | 115 |

| 2-Chloropyridine | C5H4ClN | 113.55 | 170 |

| 2-Methoxypyridine | C6H7NO | 109.12 | 142-143 |

| 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | 203.04 | Not Available |

| 5-Bromo-2-propoxypyridine | C8H10BrNO | 216.08 | Not Available |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-methoxy-2-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-3-4-13-9-8(12-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIQUMMCGGWOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293629 | |

| Record name | 5-Bromo-3-methoxy-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241752-32-8 | |

| Record name | 5-Bromo-3-methoxy-2-propoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241752-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methoxy 2 Propoxypyridine

Retrosynthetic Dissection of the 5-Bromo-3-methoxy-2-propoxypyridine Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 5-bromo-3-methoxy-2-propoxypyridine, the primary disconnections are at the carbon-oxygen bonds of the ether functionalities and the carbon-bromine bond. This leads to several potential synthetic precursors.

A logical retrosynthetic approach would involve the disconnection of the propoxy and methoxy (B1213986) groups, leading back to a dihydroxypyridine or suitably activated dihalopyridine intermediate. The bromine atom could be introduced either at an early stage on a pyridine (B92270) precursor or later in the synthesis via regioselective bromination.

Key Disconnections:

C-O (Propoxy bond): This suggests a Williamson ether synthesis by reacting a 2-hydroxy-5-bromo-3-methoxypyridine intermediate with a propyl halide or by nucleophilic aromatic substitution on a 2-halo-5-bromo-3-methoxypyridine.

C-O (Methoxy bond): Similar to the propoxy group, this points to an etherification reaction involving a 3-hydroxy-5-bromo-2-propoxypyridine or a 3-halo-5-bromo-2-propoxypyridine.

C-Br bond: This disconnection suggests the bromination of a 3-methoxy-2-propoxypyridine precursor. The regioselectivity of this reaction would be a critical factor.

Based on this analysis, a plausible forward synthesis would involve starting with a readily available substituted pyridine and sequentially introducing the bromo, methoxy, and propoxy groups.

Synthesis of Key Precursor Intermediates

The successful synthesis of 5-bromo-3-methoxy-2-propoxypyridine relies on the efficient preparation of key intermediates.

A common starting point for the synthesis of polysubstituted pyridines is a pre-brominated pyridine ring. Dihalogenated pyridines are particularly useful as they allow for selective functionalization at different positions.

For instance, 2,5-dibromopyridine (B19318) can be synthesized from 2-aminopyridine. The process involves the bromination of 2-aminopyridine, which can yield 2-amino-5-bromopyridine. A subsequent Sandmeyer reaction can then be used to convert the amino group to a bromine atom, affording 2,5-dibromopyridine heteroletters.org. Another relevant precursor, 3,5-dibromopyridine, can be used to introduce substituents at the 3 and 5 positions chemicalbook.com.

The synthesis of 5-bromo-2-methylpyridine (B113479) has also been documented, starting from 5-nitro-2-chloropyridine and involving steps like condensation, decarboxylation, reduction, and a Sandmeyer-type reaction google.com. While not a direct precursor, this highlights the established methodologies for creating brominated pyridine scaffolds.

The introduction of alkoxy groups onto the pyridine ring is typically achieved through nucleophilic substitution reactions, often following the principles of the Williamson ether synthesis organic-chemistry.org.

For example, 5-bromo-2-methoxypyridine (B44785) can be prepared from 2,5-dibromopyridine by reacting it with sodium methoxide (B1231860) in methanol (B129727) chemicalbook.com. This reaction proceeds via a nucleophilic aromatic substitution where the methoxide ion displaces the bromine atom at the more reactive 2-position of the pyridine ring. A similar approach can be envisioned for the introduction of the propoxy group, using sodium propoxide.

The general conditions for such etherification reactions on halopyridines involve a sodium alkoxide in the corresponding alcohol, often with heating. The reactivity of the halogen at different positions on the pyridine ring can influence the reaction conditions required.

Direct Synthesis Routes to 5-Bromo-3-methoxy-2-propoxypyridine

Direct synthesis routes aim to construct the target molecule in a more convergent manner, potentially reducing the number of synthetic steps.

An alternative strategy involves the bromination of a pre-functionalized pyridine ring, such as 3-methoxy-2-propoxypyridine. The success of this approach is highly dependent on the regioselectivity of the bromination reaction. The directing effects of the existing methoxy and propoxy groups will determine the position of the incoming bromine atom. Methoxy groups are known to be activating and ortho-, para-directing in electrophilic aromatic substitution mdpi.com. In the case of a 3-methoxy-2-propoxypyridine, the electronic and steric effects of both alkoxy groups would need to be considered to predict the outcome of bromination.

A patent describing the synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves the bromination of 2-methoxy-5-fluoropyridine, demonstrating the feasibility of direct bromination on an alkoxypyridine google.com.

A plausible and controllable route to 5-bromo-3-methoxy-2-propoxypyridine involves a sequential functionalization of a dihalopyridine. For example, starting with 2,3,5-tribromopyridine, one could selectively introduce the propoxy and methoxy groups. Due to the differential reactivity of the bromine atoms on the pyridine ring, it may be possible to achieve selective substitution.

A more common approach would be to start with a commercially available brominated hydroxypyridine and perform sequential O-alkylation. For instance, starting with 5-bromo-2,3-dihydroxypyridine, one could first perform a selective propoxylation at the 2-position, followed by methoxylation at the 3-position. The selectivity in such sequential alkylations can often be controlled by adjusting reaction conditions such as the base, solvent, and temperature.

The synthesis of related compounds, such as 5-bromo-2-methoxypyridine-3-carboxylic acid, further illustrates the utility of brominated pyridine intermediates in building more complex molecules chemimpex.com.

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Role in Synthesis |

| 2,5-Dibromopyridine | Starting material for introduction of substituents at the 2 and 5 positions. |

| 3,5-Dibromopyridine | Starting material for introduction of substituents at the 3 and 5 positions. chemicalbook.com |

| 2-Aminopyridine | Precursor for the synthesis of 2,5-dibromopyridine. heteroletters.org |

| Sodium Methoxide | Reagent for the introduction of the methoxy group via nucleophilic substitution. chemicalbook.com |

| Sodium Propoxide | Reagent for the introduction of the propoxy group via nucleophilic substitution. |

| N-Bromosuccinimide (NBS) | A potential brominating agent for regioselective bromination. |

Table 2: Overview of Synthetic Reactions

| Reaction Type | Description | Key Considerations |

| Williamson Ether Synthesis | Formation of an ether from an organohalide and an alkoxide. organic-chemistry.org | Choice of base, solvent, and temperature to control reactivity and side reactions. |

| Nucleophilic Aromatic Substitution | Substitution of a leaving group (e.g., bromine) on the pyridine ring by a nucleophile (e.g., alkoxide). | The position of the leaving group on the pyridine ring affects reactivity. |

| Electrophilic Bromination | Introduction of a bromine atom onto the pyridine ring using an electrophilic bromine source. | Regioselectivity is governed by the directing effects of existing substituents. mdpi.com |

| Sandmeyer Reaction | Conversion of a primary aromatic amine to a halide via a diazonium salt. heteroletters.org | Often used to introduce bromine onto an aromatic ring. |

Optimization of Reaction Conditions and Yield Enhancement for 5-Bromo-3-methoxy-2-propoxypyridine

The synthesis of 5-Bromo-3-methoxy-2-propoxypyridine is predicated on a multi-step sequence that necessitates careful optimization at each stage to ensure high yield and purity of the final product. A plausible and efficient synthetic route commences with a suitably substituted pyridine precursor, such as 5-bromo-3-methoxy-2-chloropyridine, followed by a nucleophilic aromatic substitution to introduce the desired propoxy group.

The key transformation involves the reaction of 5-bromo-3-methoxy-2-chloropyridine with sodium propoxide. This nucleophilic substitution reaction is influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the base used to generate the propoxide anion.

Key Reaction Parameters for Optimization:

| Parameter | Conditions | Rationale and Research Findings |

| Solvent | Propanol (B110389), DMF, DMSO | The use of propanol as a solvent can be advantageous as it also serves as the reagent source for the propoxide. Aprotic polar solvents like DMF and DMSO are known to accelerate nucleophilic aromatic substitution reactions by effectively solvating the cation and leaving the nucleophile more reactive. |

| Base | Sodium hydride (NaH), Sodium metal (Na), Potassium tert-butoxide (t-BuOK) | Sodium hydride or sodium metal are commonly used to deprotonate propanol to form the highly nucleophilic sodium propoxide in situ. The choice of base can impact the reaction rate and the formation of side products. |

| Temperature | Room temperature to reflux | The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions. Optimization studies would involve monitoring the reaction progress at various temperatures to find the optimal balance between reaction time and yield. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in similar nucleophilic substitutions on halopyridines. tandfonline.com |

| Reaction Time | 1 to 24 hours | The optimal reaction time is dependent on the other reaction conditions. Progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion. |

For instance, in the analogous synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine, the reaction is carried out by refluxing with sodium hydroxide (B78521) in methanol for 5 hours, achieving a high yield. chemicalbook.com This suggests that similar conditions, substituting methanol with propanol and a suitable base, would be a strong starting point for the optimization of 5-Bromo-3-methoxy-2-propoxypyridine synthesis.

Further yield enhancement can be achieved through careful purification of the crude product. Techniques such as column chromatography or distillation are typically employed to isolate the target compound from unreacted starting materials and byproducts.

Sustainable and Green Chemistry Approaches in 5-Bromo-3-methoxy-2-propoxypyridine Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of 5-Bromo-3-methoxy-2-propoxypyridine can be made more sustainable by considering several green chemistry principles.

Atom Economy: The proposed nucleophilic substitution reaction to form the final product has a good atom economy, as the main atoms from the reactants are incorporated into the final product, with the primary byproduct being a salt (e.g., NaCl).

Use of Safer Solvents: A key aspect of greening the synthesis is the choice of solvent. While DMF and DMSO are effective, they are also considered solvents of high concern due to their toxicity and high boiling points, which makes their removal energy-intensive. A greener alternative would be to use propanol itself as the solvent, which also acts as a reagent, thereby reducing the number of components in the reaction mixture. Ethanol has also been successfully used as a more benign solvent for nucleophilic substitution of halopyridines, particularly with microwave heating. tandfonline.com

Energy Efficiency: The use of microwave irradiation as an alternative to conventional heating can significantly reduce reaction times and energy consumption. tandfonline.com This technique has been shown to be effective for the synthesis of various substituted pyridines.

Catalysis: While the proposed synthesis does not involve catalysis in the final step, exploring catalytic methods for the synthesis of the 5-bromo-3-methoxy-2-chloropyridine precursor could be a green approach. For example, palladium-catalyzed cross-coupling reactions are widely used in pyridine chemistry and often proceed under milder conditions with high efficiency.

Waste Reduction: The in situ generation of sodium propoxide from propanol and a base minimizes the handling and storage of the reactive and moisture-sensitive alkoxide. Careful control of stoichiometry and reaction conditions to maximize yield will also inherently reduce waste.

Table of Green Chemistry Considerations:

| Green Chemistry Principle | Application in Synthesis of 5-Bromo-3-methoxy-2-propoxypyridine |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | The nucleophilic substitution step has inherently good atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents where possible. |

| Designing Safer Chemicals | The target molecule itself is a building block; its downstream applications should be considered. |

| Safer Solvents and Auxiliaries | Using propanol as both solvent and reagent; exploring other green solvents. |

| Design for Energy Efficiency | Employing microwave-assisted heating to reduce reaction times and energy use. tandfonline.com |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials, if feasible in the future. |

| Reduce Derivatives | Designing the synthesis to avoid unnecessary protection-deprotection steps. |

| Catalysis | Investigating catalytic routes for the synthesis of precursors. |

| Design for Degradation | Not directly applicable to the synthesis itself, but relevant to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Using in-process monitoring (e.g., TLC, GC) to optimize reaction completion and prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

By integrating these green chemistry principles, the synthesis of 5-Bromo-3-methoxy-2-propoxypyridine can be made more environmentally friendly, economically viable, and safer.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Methoxy 2 Propoxypyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No detailed 1D (¹H and ¹³C) or 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopic data for 5-Bromo-3-methoxy-2-propoxypyridine could be located in the public domain. Consequently, an unambiguous assignment of proton and carbon chemical shifts, as well as an analysis of structural connectivity and through-space correlations, could not be performed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Specific Infrared (IR) and Raman spectra for 5-Bromo-3-methoxy-2-propoxypyridine are not available in published scientific literature. Without this data, a detailed analysis of the vibrational modes corresponding to its functional groups (such as C-Br, C-O, C-N, and aromatic C-H bonds) cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

While basic mass information may exist in supplier databases, high-resolution mass spectrometry (HRMS) data, which is crucial for the precise determination of the elemental composition of 5-Bromo-3-methoxy-2-propoxypyridine, was not found in accessible records.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

A search for crystallographic data revealed no published X-ray crystal structures for 5-Bromo-3-methoxy-2-propoxypyridine. As a result, an analysis of its solid-state structure, including molecular conformation and torsion angles, is not possible at this time.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H···O Interactions)

Information on the crystal packing and specific intermolecular interactions of 5-Bromo-3-methoxy-2-propoxypyridine is not available in the public domain. Detailed crystallographic studies are required to elucidate these features.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Methoxy 2 Propoxypyridine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For this theoretical study, calculations would typically be performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p), which offers a good balance of accuracy and computational cost for organic molecules. researchgate.netnih.gov

The electronic structure of 5-Bromo-3-methoxy-2-propoxypyridine is governed by the interplay of its constituent parts: the electronegative pyridine (B92270) ring nitrogen, the electron-donating methoxy (B1213986) and propoxy groups, and the electron-withdrawing bromine atom. The nitrogen atom and the bromine atom pull electron density from the aromatic ring, while the oxygen atoms of the alkoxy groups donate electron density through resonance.

Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For 5-Bromo-3-methoxy-2-propoxypyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the alkoxy substituents. The LUMO is anticipated to be distributed across the aromatic ring, with significant contributions from the C-Br antibonding orbital.

Table 1: Predicted Frontier Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.25 |

Note: These are hypothetical values based on DFT calculations for analogous substituted pyridine molecules. nih.govnih.gov

Charge Distribution

The distribution of electron density can be quantified through methods like Natural Bond Orbital (NBO) analysis. This analysis would reveal a significant negative charge on the pyridine nitrogen atom and the oxygen atoms of the methoxy and propoxy groups due to their high electronegativity. Conversely, the carbon atoms attached to these heteroatoms, as well as the hydrogen atoms, would exhibit partial positive charges. The bromine atom would likely carry a slight negative charge, but the carbon it is attached to would be electropositive, making it a potential site for nucleophilic attack or metal insertion in cross-coupling reactions.

Conformational Landscape Analysis Using DFT and Ab Initio Methods

The presence of rotatable single bonds (C-O and C-C) in the methoxy and propoxy side chains means that 5-Bromo-3-methoxy-2-propoxypyridine can exist in multiple conformations. Understanding the relative energies of these conformers is essential, as the lowest-energy conformer will dominate the compound's properties.

A conformational search using DFT or ab initio methods would involve systematically rotating the dihedral angles associated with the methoxy (C-O) and propoxy (C-O, C-C) groups and calculating the energy of each resulting geometry. The analysis would likely reveal several stable conformers (local minima on the potential energy surface). The global minimum energy conformation would be determined by steric and electronic factors, such as minimizing repulsion between the bulky propoxy group and the adjacent methoxy group, as well as optimizing orbital overlap. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 (Global Minimum) | Propoxy chain extended away from the methoxy group. | 0.00 |

| Conf-2 | Gauche interaction in the propoxy chain. | +0.85 |

| Conf-3 | Propoxy chain oriented towards the methoxy group (steric clash). | +3.50 |

Note: These values are illustrative, representing a plausible energy landscape for a molecule with flexible side chains.

Electrostatic Potential Surface (EPS) Mapping and Nucleophilic/Electrophilic Sites

An Electrostatic Potential (EPS) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other charged or polar species. researchgate.netias.ac.inrsc.org

For 5-Bromo-3-methoxy-2-propoxypyridine, the EPS map is predicted to show:

Regions of Negative Potential (Red/Yellow): The most negative potential would be concentrated around the pyridine nitrogen atom's lone pair, making it the primary site for protonation and Lewis acid coordination. rsc.orgmdpi.com The oxygen atoms of the alkoxy groups would also exhibit negative potential, identifying them as hydrogen bond acceptors.

Regions of Positive Potential (Blue/Green): Positive potential would be located on the hydrogen atoms of the molecule. A region of positive or near-neutral potential, known as a "sigma-hole," may also be present on the outer side of the bromine atom along the C-Br bond axis, making it a potential halogen bond donor. ias.ac.inmdpi.com

Nucleophilic Sites: The pyridine nitrogen and the oxygen atoms are the primary nucleophilic sites.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification.

NMR Chemical Shifts

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. acs.orgnih.govgithub.io The predicted shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Shift (ppm) | ¹³C NMR | Predicted Shift (ppm) |

|---|---|---|---|

| H-4 | 7.85 | C-2 | 160.5 |

| H-6 | 8.10 | C-3 | 148.0 |

| OCH₃ | 3.90 | C-4 | 142.0 |

| OCH₂CH₂CH₃ | 4.25 (t) | C-5 | 108.0 |

| OCH₂CH₂CH₃ | 1.85 (m) | C-6 | 145.5 |

| OCH₂CH₂CH₃ | 1.05 (t) | OCH₃ | 56.0 |

| OCH₂CH₂CH₃ | 70.0 | ||

| OCH₂CH₂CH₃ | 22.5 | ||

| OCH₂CH₂CH₃ | 10.5 |

Note: These are hypothetical values based on typical shifts for substituted pyridines. Actual values may vary based on solvent and other experimental conditions.

IR Frequencies

The calculation of vibrational frequencies from the optimized molecular geometry can predict the major peaks in an infrared (IR) spectrum. These frequencies correspond to specific bond stretching, bending, and wagging motions.

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Pyridine Ring (C=C, C=N) Stretch | 1550 - 1600 |

| C-O (Ether) Stretch | 1200 - 1250 |

| C-Br Stretch | 550 - 650 |

Note: These are predicted harmonic frequencies and are typically scaled by a factor (e.g., ~0.96) to compare with experimental data.

Theoretical Insights into Reactivity and Reaction Pathways Involving 5-Bromo-3-methoxy-2-propoxypyridine

By integrating the information from the electronic structure, HOMO-LUMO analysis, and EPS mapping, we can predict the likely reactivity of 5-Bromo-3-methoxy-2-propoxypyridine.

Reactivity Profile:

Nucleophilic Center: The pyridine nitrogen is the most basic and nucleophilic site, readily reacting with acids and electrophiles.

Electrophilic Aromatic Substitution: The pyridine ring is activated by two alkoxy groups, suggesting it could undergo electrophilic substitution. However, the pyridine nitrogen deactivates the ring, making such reactions challenging.

Site for Cross-Coupling: The C-Br bond at the 5-position is the most prominent site for transition-metal-catalyzed cross-coupling reactions. tandfonline.commdpi.com The LUMO's partial localization on the C-Br antibonding orbital supports the susceptibility of this bond to oxidative addition by a metal catalyst (e.g., Palladium).

Potential Reaction Pathways:

Suzuki-Miyaura and Stille Cross-Coupling: The molecule is an excellent candidate for palladium-catalyzed reactions with boronic acids/esters or organostannanes. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position, making it a valuable synthetic intermediate.

Buchwald-Hartwig Amination: The C-Br bond could also undergo palladium-catalyzed amination to introduce nitrogen-based functional groups.

N-Oxidation/Alkylation: The lone pair on the pyridine nitrogen, identified as the most negative region in the EPS map, can be targeted for oxidation (e.g., with m-CPBA) to form the N-oxide or alkylated with alkyl halides.

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3 Methoxy 2 Propoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. masterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic core. byjus.com The rate of these reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. byjus.compressbooks.pub

For SNAr to occur on the pyridine ring of 5-Bromo-3-methoxy-2-propoxypyridine, a strong nucleophile would be required to attack one of the carbon atoms of the ring, leading to the displacement of either the methoxy (B1213986) or propoxy group. The bromine atom's electron-withdrawing nature, along with the inherent electron deficiency of the pyridine ring, can facilitate such reactions. However, the reaction's feasibility is also dependent on the reaction conditions and the specific nucleophile used. pressbooks.pub

Aryl halides that lack activating electron-withdrawing groups can undergo nucleophilic substitution under forcing conditions, sometimes proceeding through a benzyne (B1209423) intermediate. pressbooks.pub For instance, chlorobenzene (B131634) can be hydroxylated to phenol (B47542) when treated with a sodium hydroxide (B78521) solution at high temperatures. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C5 position of 5-Bromo-3-methoxy-2-propoxypyridine is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers. illinois.edu The general reactivity trend for the halide is I > Br > Cl. researchgate.net Aryl bromides are common starting materials for these reactions. illinois.edu

In the context of 5-Bromo-3-methoxy-2-propoxypyridine, the bromine atom can be readily displaced by a variety of aryl or vinyl boronic acids or their esters to form new C-C bonds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.com For example, the Suzuki-Miyaura coupling of 3',5'-dibromopyridinium N-(2'-azinyl)aminides has been shown to proceed regioselectively. beilstein-journals.org

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org The reaction can be carried out at room temperature, in aqueous media, and with a mild base, making it suitable for complex molecule synthesis. wikipedia.org

For 5-Bromo-3-methoxy-2-propoxypyridine, the bromine atom can be coupled with a terminal alkyne to introduce an alkynyl substituent at the C5 position. The efficiency of the reaction can be influenced by the choice of palladium catalyst, copper source, base, and solvent. beilstein-journals.org For instance, the Sonogashira coupling of 5-bromo-6-phenyl-3(2H)-pyridazinone with terminal acetylenes showed low reactivity without N-H protection due to the acidity of the NH group. mdpi.com

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While sensitive to moisture and air, organozinc reagents offer high reactivity. taylorandfrancis.com

5-Bromo-3-methoxy-2-propoxypyridine can serve as the halide partner in Negishi couplings, reacting with various organozinc reagents to introduce new alkyl, aryl, or vinyl groups at the C5 position. The choice of catalyst and reaction conditions is critical for the success of the coupling. beilstein-journals.org

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a significant method for the vinylation of aryl halides. mdpi.com

The bromine atom of 5-Bromo-3-methoxy-2-propoxypyridine can be coupled with various alkenes under Heck conditions to introduce a vinyl substituent at the C5 position. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. beilstein-journals.org Intramolecular Heck reactions have also been utilized in the synthesis of complex heterocyclic systems. nih.gov

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl, vinylpyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylpyridine |

| Negishi | Organozinc compound | Pd or Ni catalyst | Alkyl-, aryl-, or vinylpyridine |

| Heck | Alkene | Pd catalyst, Base | Vinylpyridine |

Functional Group Transformations of the Alkoxy Substituents

The methoxy and propoxy groups on the pyridine ring are generally stable. However, they can potentially undergo transformations under specific reaction conditions. For example, ether cleavage can be achieved using strong acids like HBr or BBr₃, which would convert the alkoxy groups to hydroxyl groups. This transformation would significantly alter the electronic properties and reactivity of the molecule.

Regioselective Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient nature. However, the presence of electron-donating alkoxy groups can activate the ring towards electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. rsc.org

The two alkoxy groups at positions 2 and 3 are ortho-, para-directing, while the bromine at position 5 is also ortho-, para-directing but deactivating. The combined effect of these substituents would likely direct incoming electrophiles to the C4 or C6 positions. Computational methods can be employed to predict the most likely site of electrophilic attack. nih.govnih.gov For instance, electrophilic bromination of N-methyl-2-pyridone shows that the C3 and C5 positions have comparable reactivity. snnu.edu.cn

Oxidation and Reduction Chemistry of the Pyridine Core and Substituents

The pyridine ring can be subjected to both oxidation and reduction reactions. Oxidation of the nitrogen atom can lead to the formation of N-oxides, which can further influence the reactivity of the ring. Reduction of the pyridine ring can be achieved using various reducing agents, such as catalytic hydrogenation, to yield the corresponding piperidine (B6355638) derivative. The alkoxy and bromo substituents may also be affected by the choice of oxidizing or reducing agents.

Investigation of Novel Transformations and Stereoselective Reactions

The unique substitution pattern of 5-Bromo-3-methoxy-2-propoxypyridine opens avenues for exploring novel chemical transformations. For instance, the development of stereoselective reactions, where one stereoisomer is formed preferentially, is an area of significant interest. This could involve asymmetric catalysis in cross-coupling reactions or stereoselective transformations of the substituents. The synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond, has been studied in related ortho-substituted arylpyridines. beilstein-journals.org

Applications of 5 Bromo 3 Methoxy 2 Propoxypyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

There is no available data detailing the use of 5-Bromo-3-methoxy-2-propoxypyridine as a starting material for the synthesis of more complex heterocyclic structures.

Scaffold for Ligand Design in Transition Metal Catalysis and Coordination Chemistry

Information regarding the application of 5-Bromo-3-methoxy-2-propoxypyridine as a scaffold for designing ligands for transition metal catalysis or coordination chemistry is not present in the available literature.

Intermediate in the Preparation of Advanced Organic Materials (e.g., polymers, functional dyes, optoelectronic components)

There are no documented instances of 5-Bromo-3-methoxy-2-propoxypyridine being utilized as an intermediate in the synthesis of polymers, functional dyes, or components for optoelectronics.

Role in Multi-Component Reaction (MCR) Strategies

The role of 5-Bromo-3-methoxy-2-propoxypyridine in multi-component reaction strategies has not been reported in scientific publications.

Development of Methodologies Utilizing Its Unique Substitution Pattern

There is no research available that focuses on developing new synthetic methodologies based on the specific substitution pattern of 5-Bromo-3-methoxy-2-propoxypyridine.

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Methoxy 2 Propoxypyridine

Discovery of Novel and Highly Efficient Synthetic Routes

While syntheses for various substituted pyridines exist, the development of novel and more efficient routes to 5-Bromo-3-methoxy-2-propoxypyridine remains a key area for research. Current approaches may rely on multi-step sequences that can be improved in terms of atom economy, yield, and environmental impact.

Future research should focus on:

Late-Stage Functionalization: Developing methods to introduce the bromo, methoxy (B1213986), or propoxy groups at a late stage in the synthesis, which would allow for the rapid generation of analogues.

Continuous Flow Synthesis: Exploring the use of microreactor technology for a safer, more scalable, and efficient production of the target molecule.

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reagents to minimize the environmental footprint of the synthesis. For instance, replacing traditional brominating agents with more benign alternatives.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Research Goals |

| Linear Synthesis | Straightforward, well-understood steps. | Yield optimization, reduction of step count. |

| Convergent Synthesis | Higher overall yield, modularity. | Identification of key fragments and efficient coupling reactions. |

| Late-Stage Functionalization | Rapid access to derivatives. | Development of regioselective C-H activation or functional group interconversion methods. |

| Flow Chemistry | Improved safety, scalability, and control. | Optimization of reaction conditions (temperature, pressure, residence time) in a flow reactor. |

In-Depth Mechanistic Studies of Its Chemical Transformations

The reactivity of 5-Bromo-3-methoxy-2-propoxypyridine is largely governed by its substituents. The bromine atom is a key handle for cross-coupling reactions, while the alkoxy groups influence the electronic properties of the pyridine (B92270) ring. In-depth mechanistic studies are crucial to fully understand and exploit its chemical behavior.

Future research avenues include:

Kinetic Analysis: Performing kinetic studies of its reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to elucidate the reaction mechanism and identify the rate-determining step.

Isotopic Labeling Studies: Using isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, which can provide valuable insights into the reaction pathway.

Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques like NMR and IR to monitor the progress of reactions in real-time and identify transient species.

Exploration of Its Catalytic Potential in Non-Biological Systems

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential Lewis base catalyst or a ligand for a metal catalyst. whiterose.ac.ukresearchgate.netaston.ac.uk The electronic and steric environment created by the bromo, methoxy, and propoxy groups could impart unique catalytic properties.

Areas for future investigation are:

Organocatalysis: Investigating its potential as a nucleophilic catalyst in reactions such as acylation or silylation, similar to other pyridine-based catalysts. researchgate.net

Ligand Development: Using it as a ligand for transition metals like palladium, copper, or iridium to create novel catalysts for cross-coupling, C-H activation, or asymmetric synthesis. whiterose.ac.ukacs.org The electronic properties of the substituted pyridine could influence the catalytic activity and selectivity of the metal center. acs.org

Asymmetric Catalysis: Synthesizing chiral derivatives of 5-Bromo-3-methoxy-2-propoxypyridine and evaluating their performance as catalysts or ligands in enantioselective transformations. nih.gov

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules. mdpi.comwm.edumontana.edulsuhsc.edunih.gov For 5-Bromo-3-methoxy-2-propoxypyridine, computational modeling can guide experimental work and accelerate discovery.

Future computational studies could focus on:

DFT Calculations: Employing Density Functional Theory (DFT) to calculate molecular properties such as electrostatic potential, frontier molecular orbital energies, and bond dissociation energies to predict its reactivity in various transformations.

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions to identify the most favorable pathways and predict product distributions.

Virtual Screening: Using computational methods to screen its potential as a ligand in various catalytic systems or as a key building block in the design of functional molecules. lsuhsc.edu

| Computational Method | Predicted Property/Application | Potential Impact |

| Density Functional Theory (DFT) | Electron density, orbital energies, reaction energies. | Prediction of regioselectivity and reactivity in chemical reactions. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding of its behavior in solution and interactions with other molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-ligand interactions or large catalytic systems. | Design of new catalysts or biologically active molecules. |

Integration into New Chemical Synthesis Methodologies

The functional groups on 5-Bromo-3-methoxy-2-propoxypyridine make it a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, is a valuable anchor for constructing carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. dergipark.org.trresearchgate.netnih.govmdpi.comuzh.ch

Future research should explore its use in:

Synthesis of Heterocyclic Scaffolds: Employing it as a starting material for the synthesis of novel polycyclic or fused heterocyclic systems with potential applications in medicinal chemistry or materials science. nih.gov

Diversity-Oriented Synthesis: Using it as a scaffold to generate a library of diverse molecules by systematically modifying its functional groups.

Total Synthesis of Natural Products: Incorporating the substituted pyridine motif into the total synthesis of complex natural products that feature such a core structure.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-methoxy-2-propoxypyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and alkoxylation of pyridine precursors. For example:

Halogenation : Bromination of 3-methoxy-2-propoxypyridine using NBS (N-bromosuccinimide) in anhydrous DCM at 0–5°C under inert atmosphere .

Alkoxylation : Nucleophilic substitution of a leaving group (e.g., Cl or I) at the 2-position with propoxide, using KOH or NaH as a base in THF at reflux .

- Key Considerations :

- Temperature control is critical to avoid di-substitution byproducts.

- Use of protecting groups (e.g., trimethylsilyl) may enhance regioselectivity .

- Table 1 : Synthetic Routes and Conditions

| Step | Reagents/Conditions | Yield* | Purity* | Reference |

|---|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 65–75% | >90% | |

| Propoxylation | KOH, THF, reflux | 50–60% | 85–90% | |

| *Yields and purity estimated from analogous reactions in pyridine derivatives. |

Q. What spectroscopic techniques are most effective for characterizing 5-Bromo-3-methoxy-2-propoxypyridine, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- <sup>1</sup>H NMR :

- Methoxy group: Singlet at δ 3.8–4.0 ppm (3H).

- Propoxy group: Triplet (δ 1.0–1.2 ppm, 3H), sextet (δ 1.6–1.8 ppm, 2H), triplet (δ 3.4–3.6 ppm, 2H) .

- Pyridine protons: Deshielded aromatic signals between δ 7.0–8.5 ppm.

- <sup>13</sup>C NMR :

- Pyridine carbons: 120–150 ppm.

- Methoxy (C-O): ~55 ppm; propoxy (C-O): ~70 ppm .

- Mass Spectrometry (HRMS) :

- Expected molecular ion [M+H]<sup>+</sup> at m/z 260.0 (C9H11BrNO2<sup>+</sup>).

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring in 5-Bromo-3-methoxy-2-propoxypyridine influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine at C5 and electron-donating methoxy/propoxy groups at C2/C3 create a polarized ring system:

- Suzuki Coupling : Bromine at C5 is activated for Pd-catalyzed coupling. Methoxy/propoxy groups direct electrophilic substitution to C4 .

- Buchwald-Hartwig Amination : Limited reactivity due to steric hindrance from propoxy group; use bulky ligands (e.g., XPhos) to enhance efficiency .

- Computational Insights : DFT studies suggest the HOMO is localized at C4, favoring nucleophilic attack .

Q. What strategies can be employed to resolve contradictory data regarding the regioselectivity of nucleophilic substitution reactions in halogenated pyridine derivatives?

- Methodological Answer : Contradictions often arise from competing steric/electronic effects. Strategies include:

Isotopic Labeling : Track substitution pathways using <sup>18</sup>O or <sup>2</sup>H in alkoxy groups .

Q. Kinetic vs. Thermodynamic Control :

- Low temperature favors kinetic product (C5 substitution).

- High temperature shifts to thermodynamic product (C3 substitution) .

Crystallography : Resolve ambiguities via single-crystal X-ray diffraction of intermediates .

- Case Study : In 5-Bromo-2-methoxy-3-methylpyridine, propoxylation at C2 was confirmed via NOE NMR, ruling out C3 substitution .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported reaction yields for halogenated pyridine derivatives?

- Methodological Answer : Discrepancies may stem from:

- Purity of Starting Materials : Halogenated pyridines are hygroscopic; use rigorous drying protocols .

- Catalyst Degradation : Pd catalysts (e.g., Pd(PPh3)4) decompose under prolonged heating; optimize reaction time via TLC monitoring .

- Table 2 : Yield Optimization Checklist

| Factor | Solution | Reference |

|---|---|---|

| Moisture | Use molecular sieves | |

| Oxygen Sensitivity | Purge with N2 | |

| Side Reactions | Add scavengers (e.g., BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.